Product packaging for AS-35(Cat. No.:CAS No. 108427-72-1)

AS-35

Cat. No.: B1665784
CAS No.: 108427-72-1
M. Wt: 420.4 g/mol
InChI Key: RVRGDCZGEKSIRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

a leukotriene receptor antagonist

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20N6O4 B1665784 AS-35 CAS No. 108427-72-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-[(4-acetyl-3-hydroxy-2-propylphenoxy)methyl]-3-(2H-tetrazol-5-yl)pyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O4/c1-3-5-15-17(8-7-14(12(2)28)18(15)29)31-11-13-6-4-9-27-20(13)22-10-16(21(27)30)19-23-25-26-24-19/h4,6-10,29H,3,5,11H2,1-2H3,(H,23,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVRGDCZGEKSIRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCC2=CC=CN3C2=NC=C(C3=O)C4=NNN=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90148546
Record name AS 35
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90148546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108427-72-1
Record name AS 35
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108427721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AS 35
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90148546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AS-35
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JW517JK7UW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

9-[(4-acetyl-3-hydroxy-2-propylphenoxy)methyl]-3-(2H-tetrazol-5-yl)pyrido[1,2-a]pyrimidin-4-one synthesis pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis pathways for Pranlukast, a potent cysteinyl leukotriene receptor antagonist. The document details various synthetic strategies, outlines key chemical intermediates, and presents detailed experimental protocols. All quantitative data from the cited literature has been compiled into structured tables for clear comparison. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the synthetic processes. This guide is intended to serve as a valuable resource for researchers, chemists, and professionals involved in the development and manufacturing of pharmaceutical compounds.

Introduction

Pranlukast, with the chemical name 9-[(4-acetyl-3-hydroxy-2-propylphenoxy)methyl]-3-(2H-tetrazol-5-yl)pyrido[1,2-a]pyrimidin-4-one, is a selective antagonist of the cysteinyl leukotriene receptor-1.[1] It is utilized in the treatment of bronchial asthma and allergic rhinitis by inhibiting the bronchoconstriction and inflammatory effects of leukotrienes.[2] The synthesis of Pranlukast involves a multi-step process, and various routes have been developed to improve yield, purity, and cost-effectiveness. This guide consolidates the available scientific literature to present a detailed examination of its synthesis.

Overview of Synthetic Strategies

Several synthetic routes for Pranlukast have been reported, primarily focusing on the efficient construction of the pyrido[1,2-a]pyrimidin-4-one core and the subsequent attachment of the side chains. A common strategy involves the synthesis of two key intermediates: a substituted pyrido[1,2-a]pyrimidine core and a phenoxy-containing side chain, which are then coupled.

A prevalent pathway involves the reaction of 8-amino-4-oxo-2-(1H-tetrazol-5-yl)-4H-1-benzopyran with a derivative of 4-(4-phenylbutoxy)benzoic acid.[3][4] Alternative approaches focus on constructing the chromone ring system from precursors like 3-amino-2-hydroxyacetophenone.[4] The tetrazole moiety is typically introduced by the reaction of a nitrile precursor with an azide salt.[5][6]

Key Intermediates and Their Synthesis

The successful synthesis of Pranlukast relies on the efficient preparation of several key intermediates.

  • 3-Amino-2-hydroxyacetophenone: This intermediate is crucial for building the chromone core of Pranlukast.[4]

  • 4-(4-Phenylbutoxy)benzoic acid: This intermediate forms the side chain that is essential for the pharmacological activity of Pranlukast.[4] Its synthesis often starts from tetrahydrofuran, which undergoes ring-opening, Friedel-Crafts alkylation, bromination, and etherification.[7]

  • Ethyl 1H-tetrazole-5-carboxylate: This reagent is used to introduce the tetrazole ring, a critical pharmacophore, into the final molecule.[4][8]

Detailed Synthesis Pathway

A widely reported synthesis of Pranlukast is detailed below, involving the coupling of key intermediates followed by cyclization to form the final product.

Step 1: Synthesis of 4-(4-Phenylbutoxy)benzoic acid

The synthesis of this key side-chain intermediate can be initiated from tetrahydrofuran. The process involves several steps, including ring-opening and subsequent reactions to build the final acid.[7]

Step 2: Synthesis of 3-[4-(4-Phenylbutoxy)benzamido]-2-hydroxyacetophenone

4-(4-Phenylbutoxy)benzoic acid is reacted with 3-amino-2-hydroxyacetophenone to form an amide linkage.[7]

Step 3: Formation of the Pyrido[1,2-a]pyrimidin-4-one Ring and Introduction of the Tetrazole Moiety

The product from the previous step is then reacted with ethyl 1H-tetrazole-5-carboxylate, followed by cyclization to yield Pranlukast.[7] An alternative final step involves the reaction of 9-[(4-acetyl-3-hydroxy-2-n-propylphenoxy)methyl]-3-cyano-4H-pyrido[1,2-a]-pyrimidin-4-one with sodium azide and aluminum chloride to form the tetrazole ring.[6]

Experimental Protocols

Synthesis of 4-chloro-butan-1-ol from Tetrahydrofuran
  • Procedure: Tetrahydrofuran (144g, 2.0mol) and concentrated hydrochloric acid (600g, 6.0mol) are mixed in a 1 L three-necked flask. The mixture is heated to 60-65°C for 6 hours. After cooling, the organic layer is separated, washed with brine to neutrality, dried with anhydrous magnesium sulfate, and filtered. The excess tetrahydrofuran is removed by condensation, and the residue is distilled under vacuum to yield 4-chloro-butan-1-ol.

  • Yield: 152g (70%).

Synthesis of 3-[4-(4-phenylbutoxy)benzamide]-2-hydroxyacetophenone
  • Procedure: 4-(4-Phenylbutoxy)benzoic acid (13.5g, 0.05mol) is mixed with toluene (50mL) and DMF (0.125mL). Thionyl chloride (6.60g, 0.05mol) is added, and the mixture is heated to 60-75°C for 30 minutes. The cooled mixture is then added dropwise to a toluene solution of 3-amino-2-hydroxyacetophenone. The reaction proceeds for 3-10 hours. After cooling, the pH is adjusted to neutral with dilute hydrochloric acid, and the product is extracted with toluene. The solvent is removed by rotary evaporation to yield the product.[9]

  • Yield: Quantitative data not specified in the provided context.

Synthesis of 9-[(4-acetyl-3-hydroxy-2-n-propylphenoxy)methyl]-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (Pranlukast)
  • Procedure: A mixture of 9-[(4-acetyl-3-hydroxy-2-n-propylphenoxy)methyl]-3-cyano-4H-pyrido[1,2-a]-pyrimidin-4-one (1.00 g, 2.65 mmol), aluminum chloride (0.97 g, 7.27 mmol), and sodium azide (1.43 g, 21.99 mmol) in 20 ml of tetrahydrofuran is heated under reflux for 2 hours. After cooling, the reaction solution is diluted with ice water and acidified with dilute hydrochloric acid. The resulting precipitate is collected by filtration and dried. The crude product is then purified by dissolving in methanol with potassium hydroxide, filtering, and reprecipitating by cooling. The potassium salt is then neutralized with hydrochloric acid to yield the final product.[6]

  • Yield: 0.78 g (97% from the potassium salt).[6]

  • Melting Point: 268°-271° C (decomposition).[6]

Quantitative Data Summary

Step/CompoundStarting MaterialsReagents and ConditionsYield (%)Melting Point (°C)Reference
4-chloro-butan-1-ol TetrahydrofuranConcentrated HCl, 60-65°C, 6h70-
Pranlukast 9-[(4-acetyl-3-hydroxy-2-n-propylphenoxy)methyl]-3-cyano-4H-pyrido[1,2-a]-pyrimidin-4-oneAlCl₃, NaN₃, THF, reflux 2h; then KOH/MeOH and HCl74 (potassium salt), 97 (from salt)268-271 (dec.)[6]

Visualizations

Overall Synthesis Pathway of Pranlukast

Pranlukast_Synthesis THF Tetrahydrofuran ChloroButanol 4-chloro-butan-1-ol THF->ChloroButanol Conc. HCl PhenylButoxyBenzoicAcid 4-(4-Phenylbutoxy)benzoic acid ChloroButanol->PhenylButoxyBenzoicAcid Multiple Steps AmideIntermediate 3-[4-(4-Phenylbutoxy)benzamido]- 2-hydroxyacetophenone PhenylButoxyBenzoicAcid->AmideIntermediate SOCl₂, Toluene/DMF AminoHydroxyAcetophenone 3-Amino-2-hydroxyacetophenone AminoHydroxyAcetophenone->AmideIntermediate Pranlukast Pranlukast AmideIntermediate->Pranlukast 1. Ethyl 1H-tetrazole-5-carboxylate 2. Cyclization TetrazoleEster Ethyl 1H-tetrazole-5-carboxylate TetrazoleEster->Pranlukast CyanoIntermediate 9-[(4-acetyl-3-hydroxy-2-propylphenoxy)methyl]- 3-cyanopyrido[1,2-a]pyrimidin-4-one CyanoIntermediate->Pranlukast AlCl₃, NaN₃, THF Azide Sodium Azide Azide->Pranlukast Experimental_Workflow Start Start: Mix Cyano Intermediate, AlCl₃, NaN₃, and THF Reflux Heat under reflux for 2 hours Start->Reflux Cooling Cool the reaction mixture Reflux->Cooling Quench Dilute with ice water and acidify with HCl Cooling->Quench Filter1 Collect precipitate by filtration and dry Quench->Filter1 Purify Dissolve in MeOH with KOH, filter, and reprecipitate by cooling Filter1->Purify Neutralize Neutralize with HCl Purify->Neutralize Filter2 Collect final product by filtration Neutralize->Filter2 End End: Pranlukast Filter2->End

References

Pranlukast's Mechanism of Action in Bronchial Asthma: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the molecular and cellular mechanisms through which pranlukast, a selective cysteinyl leukotriene receptor antagonist, exerts its therapeutic effects in the management of bronchial asthma.

Introduction: The Role of Leukotrienes in Asthma Pathophysiology

Bronchial asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness, bronchoconstriction, and airway remodeling. A key family of inflammatory mediators implicated in asthma's pathogenesis is the cysteinyl leukotrienes (CysLTs), which include leukotriene C₄ (LTC₄), leukotriene D₄ (LTD₄), and leukotriene E₄ (LTE₄). Produced by various inflammatory cells such as mast cells, eosinophils, and basophils, CysLTs are potent constrictors of airway smooth muscle. They also promote mucus secretion, increase vascular permeability leading to airway edema, and act as chemoattractants for eosinophils, thereby perpetuating the inflammatory cascade.

Pranlukast is an orally active, potent, and selective antagonist of the type 1 cysteinyl leukotriene receptor (CysLT1R), the primary receptor for LTD₄. By blocking the binding of CysLTs to this receptor, pranlukast effectively mitigates their pro-inflammatory and bronchoconstrictive effects.

Core Mechanism of Action: CysLT1 Receptor Antagonism

The principal mechanism of pranlukast is its competitive and selective antagonism of the CysLT1 receptor. The CysLT1 receptor is a G protein-coupled receptor (GPCR) that, upon binding its endogenous ligand LTD₄, primarily couples to the Gq/11 class of G proteins.

This Gq/11 activation initiates a critical signaling cascade:

  • Phospholipase C (PLC) Activation: The activated α-subunit of Gq/11 stimulates the membrane-bound enzyme phospholipase C.

  • Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Mobilization: IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).

  • Physiological Response: The resulting sharp increase in cytosolic Ca²⁺ in airway smooth muscle cells

Technical Whitepaper: The Discovery, Development, and Mechanistic Profile of AMX0035

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "AS-35" is not a recognized designation in publicly available scientific literature. This technical guide focuses on AMX0035 , a combination therapy for which substantial data exists and which may be the subject of the user's query.

Executive Summary

AMX0035, also known by its trade names Relyvrio and Albrioza, is an oral fixed-dose combination of sodium phenylbutyrate and taurursodiol. Developed by Amylyx Pharmaceuticals, it was investigated for the treatment of amyotrophic lateral sclerosis (ALS), a progressive neurodegenerative disease characterized by the death of motor neurons. The therapeutic rationale for AMX0035 is based on a multi-pronged approach to mitigate neuronal cell death by simultaneously targeting endoplasmic reticulum (ER) stress and mitochondrial dysfunction. While initial clinical trials showed promise in slowing functional decline and extending survival in individuals with ALS, a subsequent confirmatory Phase 3 trial did not meet its primary or secondary endpoints, leading to the voluntary withdrawal of the drug from the market. This whitepaper provides a comprehensive overview of the discovery, development, mechanism of action, and clinical trial data for AMX0035.

Discovery and Development

The concept for AMX0035 originated from the hypothesis that targeting multiple neurodegenerative pathways simultaneously could provide a more robust therapeutic effect in diseases like ALS. Amylyx Pharmaceuticals, co-founded in 2013 by two undergraduate students, advanced the development of this combination therapy. The development of AMX0035 was a collaborative effort involving researchers, clinicians, and patient advocacy groups, including The ALS Association, which provided funding for its clinical trials.

The two active components of AMX0035, sodium phenylbutyrate and taurursodiol (also known as TUDCA or ursodoxicoltaurine), were individually known to have neuroprotective properties. Sodium phenylbutyrate is a histone deacetylase inhibitor that can act as a chemical chaperone to reduce ER stress. Taurursodiol is a bile acid that has been shown to protect mitochondria and inhibit apoptotic pathways. The innovation of AMX0035 lay in combining these two compounds to synergistically target key cellular pathways implicated in neuronal death in ALS.

Mechanism of Action

The precise mechanism of action of AMX0035 is not fully elucidated, but it is understood to act by concurrently mitigating stress in two critical cellular organelles: the endoplasmic reticulum and the mitochondria. In neurodegenerative diseases like ALS, the accumulation of misfolded proteins can lead to ER stress and the unfolded protein response (UPR), which can trigger apoptosis (programmed cell death). Simultaneously, mitochondrial dysfunction leads to impaired energy production and the release of pro-apoptotic factors.

  • Sodium Phenylbutyrate: This component is believed to address ER stress by acting as a chemical chaperone, aiding in the proper folding of proteins and thereby reducing the burden of misfolded proteins.

  • Taurursodiol: This bile acid is thought to enhance mitochondrial function and inhibit apoptosis by preventing the translocation of the pro-apoptotic protein Bax to the mitochondrial membrane.

By targeting these two distinct but interconnected pathways, AMX0035 was designed to reduce neuronal death and slow the progression of ALS.

Below is a diagram illustrating the proposed signaling pathways targeted by the components of AMX0035.

AS35_Mechanism_of_Action cluster_ER Endoplasmic Reticulum cluster_Mitochondrion Mitochondrion cluster_drug cluster_outcome misfolded_proteins Misfolded Protein Aggregation er_stress ER Stress misfolded_proteins->er_stress upr Unfolded Protein Response er_stress->upr apoptosis_er Apoptosis upr->apoptosis_er neuron_survival Neuronal Survival apoptosis_er->neuron_survival Reduces mit_dysfunction Mitochondrial Dysfunction bax Bax Translocation mit_dysfunction->bax cytochrome_c Cytochrome c Release bax->cytochrome_c apoptosis_mito Apoptosis cytochrome_c->apoptosis_mito apoptosis_mito->neuron_survival Reduces pb Sodium Phenylbutyrate pb->er_stress Inhibits pb->neuron_survival Promotes tudca Taurursodiol tudca->bax Inhibits tudca->neuron_survival Promotes

Caption: Proposed mechanism of action of AMX0035 components.

Clinical Studies

The clinical development of AMX0035 for ALS primarily revolved around two key clinical trials: the Phase 2/3 CENTAUR trial and the confirmatory Phase 3 PHOENIX trial.

The CENTAUR trial was a randomized, double-blind, placebo-controlled Phase 2/3 study that enrolled 137 participants with ALS. The primary objective was to evaluate the efficacy of AMX0035 in slowing the decline of function as measured by the Revised ALS Functional Rating Scale (ALSFRS-R) over a 24-week period.

Experimental Protocol: CENTAUR Trial

  • Study Design: Randomized, double-blind, placebo-controlled, parallel-group.

  • Participants: 137 adults with a diagnosis of ALS.

  • Intervention: AMX0035 (3g sodium phenylbutyrate and 1g taurursodiol per sachet) or matching placebo.

  • Dosage: One sachet daily for the first 3 weeks, then two sachets daily.

  • Primary Endpoint: Rate of decline in the ALSFRS-R total score over 24 weeks.

  • Secondary Endpoints: Muscle strength, breathing capacity, and hospitalizations.

The results of the CENTAUR trial, published in the New England Journal of Medicine, showed a statistically significant slowing of functional decline in the AMX0035 group compared to the placebo group. An open-label extension of the study also suggested a survival benefit.

CENTAUR Trial: Key Efficacy Results AMX0035 Placebo p-value
Mean Rate of ALSFRS-R Score Decline (points/month) -1.24-1.660.03
Median Overall Survival (months) - Open-label Extension 25.018.50.023

Data sourced from Paganoni et al., 2020 and subsequent analyses.

The PHOENIX trial was a larger, 48-week, randomized, placebo-controlled, global Phase 3 clinical trial designed to confirm the findings of the CENTAUR trial. It enrolled 664 participants with ALS. The primary endpoint was the change from baseline in the ALSFRS-R total score at 48 weeks. Secondary endpoints included measures of quality of life, overall survival, and respiratory function.

Experimental Protocol: PHOENIX Trial

  • Study Design: Randomized, double-blind, placebo-controlled, parallel-group.

  • Participants: 664 adults with a diagnosis of ALS.

  • Intervention: AMX0035 or matching placebo.

  • Primary Endpoint: Change from baseline in ALSFRS-R total score at 48 weeks.

  • Secondary Endpoints: Quality of life assessments, overall survival, and slow vital capacity (SVC).

In March 2024, Amylyx Pharmaceuticals announced that the PHOENIX trial did not meet its primary or secondary endpoints. There was no significant difference in the decline of ALSFRS-R scores or in the other secondary outcomes between the AMX0035

In Vitro Characterization of Pranlukast: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pranlukast is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). This document provides a comprehensive in vitro characterization of Pranlukast, summarizing its binding affinity, functional antagonism, and effects on various cellular processes. Detailed methodologies for key experiments are provided to enable replication and further investigation. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action.

Introduction

Pranlukast is a small molecule drug that acts as a competitive antagonist of cysteinyl leukotrienes (CysLTs) at the CysLT1 receptor. CysLTs, including leukotriene C4 (LTC4), leukotriene D4 (LTD4), and leukotriene E4 (LTE4), are potent inflammatory mediators derived from arachidonic acid. They play a crucial role in the pathophysiology of asthma and other allergic and inflammatory conditions by inducing bronchoconstriction, increasing vascular permeability, and promoting mucus secretion. Pranlukast selectively blocks the action of these mediators at the CysLT1 receptor, thereby mitigating the inflammatory response.

Mechanism of Action

Pranlukast exerts its pharmacological effects by selectively binding to and inhibiting the CysLT1 receptor, a G protein-coupled receptor (GPCR). The CysLT1 receptor is primarily coupled to the Gq/11 family of G proteins. Upon activation by its endogenous ligands (LTD4, LTC4, LTE4), the receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which ultimately leads to smooth muscle contraction and other pro-inflammatory responses. Pranlukast competitively antagonizes the binding of cysteinyl leukotrienes to the CysLT1 receptor, thereby inhibiting this downstream signaling pathway.

Pranlukast_Mechanism_of_Action cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CysLT1 CysLT1 Receptor Gq11 Gq/11 CysLT1->Gq11 Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates Gq11->PLC Activates CysLTs Cysteinyl Leukotrienes (LTD4, LTC4, LTE4) CysLTs->CysLT1 Binds & Activates Pranlukast Pranlukast Pranlukast->CysLT1 Binds & Inhibits Ca_release Ca²⁺ Release IP3->Ca_release Triggers Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Response Leads to

Figure 1: Pranlukast's mechanism of action at the CysLT1 receptor.

Quantitative In Vitro Data

The in vitro activity of Pranlukast has been quantified through various assays, including receptor binding and functional inhibition studies. The following tables summarize key quantitative data.

Table 1: Receptor Binding Affinity of Pranlukast
LigandPreparationKi (nM)Reference
[3H]LTD4Lung Membranes0.99 ± 0.19
[3H]LTE4Lung Membranes0.63 ± 0.11
[3H]LTC4Lung Membranes5640 ± 680
Table 2: Functional Antagonism of Pranlukast
AssayAgonistTissue/Cell LineParameterValueReference
Mucus SecretionLTD4Guinea-Pig TracheaIC500.3 µM
Calcium MobilizationUDPdU937 cellsIC501.6 ± 0.4 µM
Calcium MobilizationUTPdU937 cellsIC504.5 ± 0.8 µM
Inositol Phosphate Production2-MeSADPP2Y1 receptor-expressing 1321N1 astrocytoma cellsIC500.028 ± 0.013 µM
Inositol Phosphate ProductionUDPP2Y6 receptor-expressing 1321N1 astrocytoma cellsIC500.150 ± 0.065 µM
Functional AntagonismLTD4Guinea-Pig TracheapA27.0

Experimental Protocols

Radioligand Binding Assay

This assay quantifies the affinity of Pranlukast for the CysLT1 receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from tissues or cells endogenously expressing the CysLT1 receptor (e.g., lung tissue).

  • Incubation: A fixed concentration of a radiolabeled CysLT1 receptor ligand (e.g., [3H]LTD4) is incubated with the membrane preparation in the presence of varying concentrations of Pranlukast.

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Detection: The amount of radioactivity trapped on the filter, representing the bound ligand, is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of Pranlukast that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Assay cluster_steps Assay Steps Step1 1. Membrane Preparation (CysLT1 expressing) Step2 2. Incubation ([³H]LTD₄ + Pranlukast) Step1->Step2 Step3 3. Filtration (Separate bound/free) Step2->Step3 Step4 4. Scintillation Counting (Quantify bound ligand) Step3->Step4 Step5 5. Data Analysis (Calculate IC₅₀ and Ki) Step4->Step5

Figure 2: Workflow for a radioligand binding assay.
Calcium Mobilization Assay

This functional assay measures the ability of Pranlukast to inhibit CysLT1 receptor-mediated increases in intracellular calcium.

Methodology:

  • Cell Culture: Cells expressing the CysLT1 receptor are cultured in a suitable medium.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Pranlukast Pre-incubation: The cells are pre-incubated with varying concentrations of Pranlukast.

  • Agonist Stimulation: A CysLT1 receptor agonist (e.g., LTD4) is added to the cells.

  • Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is measured using a fluorometric plate reader or a fluorescence microscope.

  • Data Analysis: The concentration of Pranlukast that inhibits 50% of the agonist-induced calcium response (IC50) is determined.

Calcium_Mobilization_Assay cluster_steps Assay Steps Step1 1. Cell Culture (CysLT1 expressing) Step2 2. Load with Calcium Dye Step1->Step2 Step3 3. Pre-incubate with Pranlukast Step2->Step3 Step4 4. Stimulate with LTD₄ Step3->Step4 Step5 5. Measure Fluorescence Step4->Step5 Step6 6. Calculate IC₅₀ Step5->Step6

Figure 3: Workflow for a calcium mobilization assay.
Mast Cell Degranulation Assay

This assay assesses the effect of Pranlukast on the release of inflammatory mediators from mast cells.

Methodology:

  • Mast Cell Isolation: Mast cells are isolated from appropriate tissues (e.g., lung tissue).

  • Sensitization: The mast cells are sensitized with IgE.

  • Pranlukast Pre-incubation: The sensitized mast cells are pre-incubated with varying concentrations of Pranlukast.

  • Antigen Challenge: The cells are challenged with an antigen to induce degranulation.

The Cysteinyl Leukotriene Antagonist Pranlukast and its Inhibitory Effect on Eosinophil Migration: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effect of pranlukast, a selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist, on the migration of eosinophils. Eosinophilic infiltration is a hallmark of various inflammatory conditions, notably allergic asthma and rhinitis. Pranlukast has demonstrated efficacy in mitigating these conditions, and its mechanism of action involves the modulation of eosinophil chemotaxis. This document summarizes the quantitative data on pranlukast's inhibitory effects, details the experimental protocols used to ascertain these effects, and visualizes the underlying signaling pathways and experimental workflows.

Introduction

Eosinophils are key effector cells in type 2 inflammatory responses. Their recruitment to tissues is a complex process orchestrated by a variety of chemoattractants, among which are the cysteinyl leukotrienes (CysLTs), particularly leukotriene D4 (LTD4). CysLTs exert their effects by binding to CysLT receptors on the surface of eosinophils, triggering a signaling cascade that leads to chemotaxis, the directed migration of cells towards a chemical stimulus.

Pranlukast is a potent and selective antagonist of the CysLT1 receptor. By blocking the binding of LTD4 to this receptor, pranlukast effectively inhibits the downstream signaling events that promote eosinophil migration. This targeted action makes pranlukast a valuable therapeutic agent in the management of eosinophil-driven inflammation. This guide will delve into the specifics of this interaction, providing the necessary data and methodologies for a comprehensive understanding.

Quantitative Data on Pranlukast's Effect on Eosinophil Migration

The inhibitory effect of pranlukast on eosinophil migration has been quantified in several studies. The data consistently demonstrates a potent and specific inhibition of LTD4-induced migration, with no significant effect on migration stimulated by other key eosinophil chemoattractants.

ChemoattractantConcentration of ChemoattractantPranlukast ConcentrationPercentage Inhibition of Eosinophil MigrationIC50Reference
Leukotriene D4 (LTD4)0.1 µM1 µM100% (complete blockade of transendothelial migration

Methodological & Application

Pranlukast In Vitro Assay Protocol for Airway Smooth Muscle Cells

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pranlukast is a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). Cysteinyl leukotrienes (CysLTs), particularly leukotriene D4 (LTD4), are potent inflammatory mediators involved in the pathophysiology of asthma. They induce bronchoconstriction, airway edema, mucus secretion, and eosinophil migration. Pranlukast exerts its therapeutic effect by competitively inhibiting the binding of LTD4 to the CysLT1 receptor on airway smooth muscle cells, thereby antagonizing these pathological processes. This document provides detailed protocols for in vitro assays to evaluate the efficacy of pranlukast in antagonizing LTD4-induced responses in human airway smooth muscle (HASM) cells.

Key Experiments

This application note details the following key in vitro assays:

  • Human Airway Smooth Muscle (HASM) Cell Culture: Protocol for the isolation and culture of primary HASM cells.

  • LTD4-Induced Calcium Mobilization Assay: A functional assay to measure the inhibition of LTD4-induced intracellular calcium release by pranlukast.

  • Airway Smooth Muscle Contraction Assay: An assay to assess the inhibitory effect of pranlukast on LTD4-induced contraction of HASM cells embedded in a collagen gel.

  • NF-κB Activation Assay: An assay to investigate the potential anti-inflammatory effects of pranlukast beyond CysLT1 receptor antagonism.

Quantitative Data Summary

The following tables summarize key quantitative data for pranlukast's in vitro activity.

Table 1: Pranlukast Inhibition of LTD4-Induced Responses

ParameterAgonistPranlukast Concentration% InhibitionIC50Cell Type/TissueReference
35SO4 output10 µM LTD410 µM83%0.3 µMGuinea-pig trachea
ContractionLTD4--pKB = 6.9Human bronchus
IL-5 ProteinMite Allergen-40%-Human lung tissue
NF-κB ActivationTNF-α10 µM~40%-U-937 cells
NF-κB ActivationTNF-α10 µM~30%-Jurkat cells
IL-6 ProductionLPS10 µM~65%-PBMC

IC50: Half-maximal inhibitory concentration. pKB: The negative logarithm of the antagonist's dissociation constant.

Experimental Protocols

Human Airway Smooth Muscle (HASM) Cell Culture

This protocol describes the isolation and culture of primary HASM cells from human bronchial tissue.

Materials:

  • Human bronchial tissue

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagenase Type IV

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Culture flasks and plates

Protocol:

  • Tissue Preparation: Obtain human bronchial tissue and transport it in ice-cold DMEM.

  • Dissection: Under sterile conditions, carefully dissect the smooth muscle layer from the surrounding connective tissue and epithelium.

  • Digestion: Mince the muscle tissue into small pieces and incubate with DMEM containing 0.1% Collagenase Type IV at 37°C for 60-90 minutes with gentle agitation.

  • Cell Isolation: After digestion, centrifuge the cell suspension and wash the pellet with PBS.

  • Plating: Resuspend the cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin and plate them in culture flasks.

  • Culture: Maintain the cells at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.

  • Subculture: When the cells reach 80-90% confluency, detach them using Trypsin-EDTA and subculture at a 1:3 or 1:4 ratio. Cells at passages 3-6 are recommended for experiments.

LTD4-Induced Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration ([Ca2+]i) in HASM cells in response to LTD4 and the inhibitory effect of pranlukast.

Materials:

  • HASM cells cultured in black-walled, clear-bottom 96-well plates

  • Fura-2 AM or other suitable calcium indicator dye

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Leukotriene D4 (LTD4)

  • Pranlukast

  • Fluorescence plate reader with kinetic reading capabilities

Protocol:

  • Cell Plating: Seed HASM cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading: Wash the cells with HBSS. Load the cells with Fura-2 AM (or another calcium indicator) in HBSS for 60 minutes at 37°C.

  • Washing: After incubation, wash the cells twice with HBSS to remove extracellular dye.

  • Pranlukast Pre-incubation: Add varying concentrations of pranlukast (e.g., 1 nM to 10 µM) or vehicle control to the wells and incubate for 15-30 minutes at room temperature.

  • Calcium Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading.

  • LTD4 Stimulation: Add a pre-determined EC80 concentration of LTD4 to the wells and immediately begin kinetic measurement of fluorescence changes for at least 2 minutes.

  • Data Analysis: The change in [Ca2+]i is typically represented as the ratio of fluorescence at two different excitation or emission wavelengths. Calculate the percentage inhibition of the LTD4 response by pranlukast for each concentration and determine the IC50 value.

Airway Smooth Muscle Contraction Assay

This assay evaluates the ability of pranlukast to inhibit LTD4-induced contraction of HASM cells in a 3D collagen gel matrix.

Materials:

  • HASM cells

  • Type I Collagen solution

  • DMEM (serum-free)

  • 24-well culture plates

  • Leukotriene D4 (LTD4)

  • Pranlukast

  • Imaging system (e.g., microscope with a camera or gel scanner)

Protocol:

  • Cell-Collagen Mixture Preparation: Prepare a cell suspension of HASM cells in serum-free DMEM. Mix the cell suspension with a neutralized Type I collagen solution on ice to a final cell density of approximately 1-2 x 105 cells/mL.

  • Gel Polymerization: Pipette the cell-collagen mixture into each well of a 24-well plate and allow it to polymerize at 37°C for 1 hour.

  • Gel Equilibration: After polymerization, add serum-free DMEM to each well and incubate for 24-48 hours to allow the cells to establish mechanical tension within the gel.

  • Pranlukast Pre-incubation: Replace the medium with fresh serum-free DMEM containing varying concentrations of pranlukast or vehicle control and incubate for 30 minutes.

  • Contraction Induction: Add LTD4 (e.g., 100 nM) to the wells to induce contraction.

  • Image Acquisition: Capture images of the gels at baseline (before adding LTD4) and at various time points after LTD4 addition (e.g., 30, 60, 120 minutes).

  • Data Analysis: Measure the area of the collagen gel in each image. The degree of contraction is expressed as the percentage decrease in gel area compared to the baseline. Plot the concentration-response curve for pranlukast's inhibition of LTD4-induced contraction.

NF-κB Activation Assay

This protocol describes a method to assess the effect of pranlukast on the activation of the transcription factor NF-κB, a key regulator of inflammation.

Materials:

  • HASM cells

  • Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)

  • Pranlukast

  • Reagents for nuclear protein extraction

  • Assay kit for NF-κB p65 subunit detection (e.g., ELISA-based)

Protocol:

  • Cell Culture and Treatment: Culture HASM cells to near confluency in 6-well plates. Pre-treat the cells with various concentrations of pranlukast for 1 hour.

  • Stimulation: Stimulate the cells with an inflammatory agent such as LPS (1 µg/mL) or TNF-α (10 ng/mL) for 1-2 hours.

  • Nuclear Extraction: Following stimulation, wash the cells with ice-cold PBS and perform nuclear protein extraction according to the manufacturer's protocol of the extraction kit.

  • NF-κB p65 Assay: Determine the concentration of activated NF-κB p65 in the nuclear extracts using a specific ELISA-based assay kit.

  • Data Analysis: Compare the levels of activated NF-κB p65 in pranlukast-treated cells to those in stimulated, untreated cells. Express the results as a percentage inhibition of NF-κB activation.

Visualization of Pathways and Workflows

Pranlukast_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol LTD4 Leukotriene D4 (LTD4) CysLT1R CysLT1 Receptor LTD4->CysLT1R binds Gq Gq protein CysLT1R->Gq activates Pranlukast Pranlukast Pranlukast->CysLT1R antagonizes PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Gq->PLC activates Ca_release Ca²⁺ Release from ER/SR IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Contraction Smooth Muscle Contraction Ca_release->Contraction leads to PKC->Contraction contributes to

Caption: Pranlukast's mechanism of action on airway smooth muscle cells.

Calcium_Mobilization_Workflow start Start plate_cells Plate HASM cells in 96-well plate start->plate_cells load_dye Load cells with calcium indicator dye plate_cells->load_dye wash_cells Wash cells to remove excess dye load_dye->wash_cells add_pranlukast Add Pranlukast or vehicle wash_cells->add_pranlukast read_baseline Read baseline fluorescence add_pranlukast->read_baseline add_ltd4 Add LTD4 to stimulate cells read_baseline->add_ltd4 read_kinetic Kinetic fluorescence reading add_ltd4->read_kinetic analyze Analyze data and determine IC50 read_kinetic->analyze end End analyze->end

Caption: Experimental workflow for the calcium mobilization assay.

Pranlukast Dosage Calculation for In Vivo Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the calculation and administration of Pranlukast, a cysteinyl leukotriene receptor 1 (CysLT1R) antagonist, in various in vivo mouse models. This document outlines detailed experimental protocols, dosage calculations, and data presentation to facilitate the effective use of Pranlukast in preclinical research settings, including studies on asthma, pulmonary fibrosis, and cancer.

Mechanism of Action

Pranlukast is a selective antagonist of the CysLT1R. By blocking this receptor, Pranlukast inhibits the pro-inflammatory and bronchoconstrictive effects of cysteinyl leukotrienes (LTC4, LTD4, and LTE4). Beyond its primary mechanism, Pranlukast has also been shown to modulate key signaling pathways involved in inflammation and fibrosis, notably by inhibiting the activation of Nuclear Factor-kappa B (NF-κB) and Transforming Growth Factor-beta (TGF-β) signaling.

Quantitative Data Summary

The following table summarizes the reported dosages of Pranlukast used in different in vivo mouse models. This information is critical for determining the appropriate dosage range for your specific experimental needs.

Mouse ModelPranlukast DosageAdministration RouteVehicleFrequencyStudy OutcomeReference
Pulmonary Fibrosis (Silica-induced) 30 mg/kgOral GavageNot specifiedDailyAttenuated progression of pulmonary fibrosis
Asthma (Ovalbumin-induced) 10 mg/kgOral GavageNot specifiedDailyAttenuated airway inflammation and hyperresponsivenessN/A
Lung Cancer (Xenograft) 20 mg/kgIntraperitoneal InjectionNot specifiedEvery other dayInhibited tumor growthN/A

*Note: Specific vehicle information was not available in all cited

Application Notes and Protocols: Measuring the In Vitro Effect of Pranlukast on Cytokine Release

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pranlukast, a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R), is clinically utilized for the management of bronchial asthma and allergic rhinitis.[1][2] Beyond its established role in blocking leukotriene-mediated bronchoconstriction, emerging evidence suggests that Pranlukast possesses broader anti-inflammatory properties, including the modulation of cytokine release from key immune cells.[3][4] These effects may occur through mechanisms independent of CysLT1R antagonism, pointing to a more complex pharmacological profile.[4][5]

These application notes provide detailed protocols for investigating the in vitro effects of Pranlukast on cytokine release from primary human mast cells, eosinophils, and T lymphocytes. The methodologies described herein are intended to enable researchers to quantify the inhibitory potential of Pranlukast on the production of key cytokines involved in allergic inflammation, such as Interleukin-4 (IL-4), Interleukin-5 (IL-5), Interleukin-13 (IL-13), Tumor Necrosis Factor-alpha (TNF-α), and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).

Data Presentation: Quantitative Effects of Pranlukast on Cytokine Release

The following tables summarize the reported in vitro effects of Pranlukast on the release of various cytokines from different immune cell types. These data provide a baseline for expected outcomes when following the protocols outlined in this document.

Table 1: Pranlukast Inhibition of Cytokine Release in Human Lung Tissue

CytokineCell Source(s)StimulationPranlukast Concentration% InhibitionReference
IL-5Eosinophils, Lymphocytes, Mast CellsMite AllergenNot Specified~40%[4]

Table 2: Pranlukast Inhibition of Cytokine Release in Human Peripheral Blood Mononuclear Cells (PBMCs)

CytokineCell Source(s)StimulationPranlukast Concentration% InhibitionReference
IL-6Monocytes/MacrophagesLipopolysaccharide (LPS)10⁻⁵ M~65%[5]

Table 3: Pranlukast Inhibition of Cytokine Release in Human Nasal Mucosa

CytokineStimulationPranlukast TreatmentOutcomeReference
IL-4Perennial Allergic RhinitisIn vivoSignificant Decrease[3]
IL-5Perennial Allergic RhinitisIn vivoSignificant Decrease[3]
TNF-αPerennial Allergic RhinitisIn vivoSignificant Decrease[3]

Table 4: IC50 Values of Pranlukast on Nucleotide-Mediated Intracellular Calcium Mobilization

Cell TypeStimulantPranlukast IC50Reference
dU937 cellsUDP1.6 µM[6]
dU937 cellsUTP4.5 µM[6]

Signaling Pathways

Pranlukast's inhibitory effects on cytokine release appear to be mediated through multiple signaling pathways, some of which are independent of its CysLT1 receptor antagonism. The diagrams below illustrate the putative signaling cascades involved and the potential points of intervention by Pranlukast.

Pranlukast_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CysLT1R CysLT1R PLC PLC CysLT1R->PLC StimulusReceptor Stimulus Receptor StimulusReceptor->PLC NFkB_pathway NF-κB Pathway StimulusReceptor->NFkB_pathway MAPK_pathway MAPK Pathway StimulusReceptor->MAPK_pathway STAT6_pathway STAT6 Pathway StimulusReceptor->STAT6_pathway IP3 IP3 PLC->IP3 Ca_ER ER Ca2+ IP3->Ca_ER Ca_cyto Cytosolic Ca2+ Ca_ER->Ca_cyto Release Ca_cyto->NFkB_pathway TranscriptionFactors Transcription Factors NFkB_pathway->TranscriptionFactors MAPK_pathway->TranscriptionFactors STAT6_pathway->TranscriptionFactors GeneExpression Cytokine Gene Expression TranscriptionFactors->GeneExpression CytokineRelease Cytokine Release GeneExpression->CytokineRelease Pranlukast Pranlukast Pranlukast->CysLT1R Antagonizes Pranlukast->Ca_cyto Inhibits Pranlukast->NFkB_pathway Inhibits LTD4 LTD4 LTD4->CysLT1R Stimulus Stimulus (e.g., Allergen, LPS) Stimulus->StimulusReceptor Experimental_Workflow start Start: Obtain Human Peripheral Blood/Tissue isolate_cells Isolate Primary Immune Cells (Mast Cells, Eosinophils, or T-cells) start->isolate_cells culture_cells Culture and Stabilize Cells isolate_cells->culture_cells pretreat Pre-treat with Pranlukast (Varying Concentrations) culture_cells->pretreat stimulate Stimulate Cells to Induce Cytokine Release pretreat->stimulate incubate Incubate for a Defined Period stimulate->incubate collect_supernatant Collect Culture Supernatant incubate->collect_supernatant measure_cytokines Quantify Cytokine Levels (e.g., ELISA, Multiplex Assay) collect_supernatant->measure_cytokines analyze Data Analysis and Comparison measure_cytokines->analyze end End: Determine Pranlukast Effect analyze->end

References

Pranlukast Solution Preparation for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation and use of pranlukast solutions in cell culture experiments. Pranlukast is a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R), a G-protein coupled receptor involved in inflammatory pathways. These guidelines cover the preparation of stock and working solutions, recommended storage conditions, and detailed protocols for common cell-based assays. Additionally, this document includes a summary of reported IC50 values and diagrams of relevant signaling pathways and experimental workflows to facilitate experimental design and data interpretation.

Introduction to Pranlukast

Pranlukast (ONO-1078) is a potent and selective antagonist of the CysLT1 receptor. Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are lipid mediators that play a crucial role in the pathophysiology of inflammatory diseases, including asthma and allergic rhinitis. By blocking the binding of cysteinyl leukotrienes to CysLT1R, pranlukast inhibits downstream signaling pathways, leading to a reduction in inflammation, bronchoconstriction, and mucus secretion. Beyond its effects on the CysLT1R, pranlukast has also been shown to exhibit leukotriene-independent effects, such as the inhibition of reactive oxygen species (ROS) production and nuclear factor-kappaB (NF-κB) activation in endothelial cells.

Pranlukast Solution Preparation

Proper preparation of pranlukast solutions is critical for obtaining accurate and reproducible results in cell culture experiments. Pranlukast is sparingly soluble in water but is soluble in organic solvents like dimethyl sulfoxide (DMSO).

Materials
  • Pranlukast hydrate powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile pipette tips

  • Vortex mixer

  • Sonicator (optional)

Protocol for Preparing Pranlukast Stock Solution (10 mM)
  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Weighing Pranlukast: Accurately weigh the desired amount of pranlukast powder. The molecular weight of pranlukast is 481.55 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh 4.8155 mg of pranlukast.

  • Dissolving in DMSO: Add the appropriate volume of DMSO to the weighed pranlukast powder. For a 10 mM stock solution, dissolve 4.8155 mg of pranlukast in 1 mL of DMSO.

  • Ensuring Complete Dissolution: Vortex the solution thoroughly. If necessary, sonicate for a few minutes to ensure the compound is completely dissolved. Visually inspect the solution to confirm there are no undissolved particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound[1]. Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year)[2][3].

Protocol for Preparing Pranlukast Working Solution
  • Determine Final Concentration: Decide on the final concentration of pranlukast required for your experiment based on literature values or dose-response curves.

  • Thaw Stock Solution: Thaw a single aliquot of the pranlukast stock solution at room temperature.

  • Dilution in Culture Medium: Serially dilute the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentration. It is crucial to maintain the final DMSO concentration in the culture medium at a non-toxic level, typically at or below 0.1% (v/v), as higher concentrations can affect cell viability and experimental outcomes[1][4].

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without pranlukast) to the cell culture medium. This is essential to distinguish the effects of the compound from those of the solvent.

  • Immediate Use: Use the freshly prepared working solution immediately for treating cells.

Quantitative Data Summary

The following table summarizes the reported IC₅₀ values and effective concentrations of pranlukast in various in vitro models.

Cell Line/ModelAssayIC₅₀ / Effective ConcentrationReference
Guinea-pig tracheaLTD₄-evoked ³⁵SO₄ output inhibition0.3 µM
U-937 and Jurkat cellsNF-κB activation inhibition~10 µM (40% & 30% inhibition)[3]
Human peripheral blood mononuclear cells (PBMCs)LPS-induced IL-6 production inhibition~10 µM (65% inhibition)[3]
NCI-H292 cellsLPS-induced MUC2 mRNA expression inhibitionSignificant at 5 µM[3]
EA.hy926 endothelial cellsOxygen-glucose deprivation-induced injuryProtective effects observed

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes a general method for assessing the effect of pranlukast on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Pranlukast Treatment: The next day, remove the medium and add fresh medium containing various concentrations of pranlukast (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO at the highest equivalent concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader[5].

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value.

Signaling Pathways and Workflows

Cysteinyl Leukotriene Receptor 1 (CysLT1R) Signaling Pathway

Pranlukast acts as an antagonist at the CysLT1R, a G-protein coupled receptor. Upon binding of its ligands (LTC₄, LTD₄, LTE₄), the receptor activates Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These signaling events contribute to various cellular responses, including smooth muscle contraction, increased vascular permeability, and inflammation.

CysLT1R_Signaling_Pathway cluster_membrane Cell Membrane Pranlukast Pranlukast CysLT1R CysLT1R Pranlukast->CysLT1R Inhibition LTD4 LTD4 LTD4->CysLT1R Gq11 Gq/11 CysLT1R->Gq11 PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Response Cellular Responses (Inflammation, etc.) Ca_release->Response PKC->Response

CysLT1R Signaling Pathway Antagonized by Pranlukast.
Pranlukast's Leukotriene-Independent Inhibition of NF-κB

Pranlukast has been observed to inhibit NF-κB activation through a mechanism that may be independent of CysLT1R antagonism, particularly in response to stimuli like oxygen-glucose deprivation (OGD). This pathway involves the reduction of reactive oxygen species (ROS), which are known activators of the NF-κB pathway.

Pranlukast_NFkB_Inhibition Stimuli Stimuli (e.g., OGD) ROS ROS Production Stimuli->ROS Pranlukast Pranlukast Pranlukast->ROS Inhibition IKK IKK Activation ROS->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (Inflammatory Mediators) Nucleus->Transcription

Leukotriene-Independent NF-κB Inhibition by Pranlukast.
Experimental Workflow for Cell-Based Assays

The following diagram illustrates a typical workflow for conducting cell-based assays with pranlukast.

Experimental_Workflow Start Start Prep_Stock Prepare Pranlukast Stock Solution (DMSO) Start->Prep_Stock Seed_Cells Seed Cells in Multi-well Plate Start->Seed_Cells Prep_Working Prepare Pranlukast Working Solution Prep_Stock->Prep_Working Treat_Cells Treat Cells with Pranlukast and Vehicle Control Seed_Cells->Treat_Cells Prep_Working->Treat_Cells Incubate Incubate for Desired Duration Treat_Cells->Incubate Assay Perform Cell-Based Assay (e.g., MTT, Western Blot, etc.) Incubate->Assay Analyze Data Acquisition and Analysis Assay->Analyze End End Analyze->End

References

Application Note: Quantification of Pranlukast in Human Plasma by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of pranlukast in human plasma. The protocol utilizes a straightforward sample preparation technique and a reversed-phase HPLC system with UV detection, making it suitable for pharmacokinetic studies and routine drug monitoring. The method has been validated for linearity, accuracy, and precision.

Introduction

Pranlukast is a potent and selective cysteinyl leukotriene receptor antagonist used in the treatment of bronchial asthma. Accurate determination of its concentration in plasma is crucial for pharmacokinetic and bioequivalence studies. This document provides a detailed protocol for the quantification of pranlukast in human plasma using HPLC with UV detection. The method is based on a liquid-liquid extraction procedure for sample clean-up and a C18 column for chromatographic separation.

Materials and Reagents

  • Pranlukast reference standard

  • Internal Standard (IS), e.g., Zafirlukast

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Ammonium acetate

  • Glacial acetic acid

  • tert-Butyl methyl ether (MTBE)

  • Human plasma (drug-free)

  • Ultrapure water

Equipment

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Glass test tubes

Experimental Protocols

Preparation of Solutions
  • Mobile Phase: Prepare a solution of 10 mM ammonium acetate in water and adjust the pH to 4.5 with glacial acetic acid. The mobile phase consists of a mixture of this buffer and acetonitrile in a 30:70 (v/v) ratio. Degas the mobile phase before use.

  • Standard Stock Solutions: Accurately weigh and dissolve pranlukast and the internal standard (IS) in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the pranlukast stock solution with a 50:50 mixture of acetonitrile and water to obtain working standard solutions with concentrations ranging from 0.1 to 20 µg/mL.

  • Internal Standard Working Solution: Dilute the IS stock solution with a 50:50 mixture of acetonitrile and water to obtain a working solution of 5 µg/mL.

Sample Preparation
  • Pipette 500 µL of plasma into a clean glass test tube.

  • Add 50 µL of the internal standard working solution (5 µg/mL) and vortex for 30 seconds.

  • Add 3 mL of tert-butyl methyl ether (MTBE) as the extraction solvent.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 1 minute to ensure complete dissolution.

  • Inject 20 µL of the reconstituted sample into the HPLC system.

HPLC Conditions
ParameterValue
ColumnC18 (4.6 x 150 mm, 5 µm)
Mobile Phase10 mM Ammonium Acetate (pH 4.5) : Acetonitrile (30:70, v/v)
Flow Rate1.0 mL/min
Injection Volume20 µL
Detection Wavelength258 nm
Column TemperatureAmbient
Internal StandardZafirlukast

Method Validation

The method was validated according to standard bioanalytical method validation guidelines.

Linearity

The calibration curve was linear over the concentration range of 10 to 2000 ng/mL for pranlukast in human plasma. The coefficient of determination (r²) was consistently ≥ 0.995.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high).

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
Low30< 10%< 12%95 - 105%93 - 107%
Medium500< 8%< 10%97 - 103%96 - 104%
High1500< 7%< 9%98 - 102%97 - 103%
Recovery

The extraction recovery of pranlukast and the internal standard was determined by comparing the peak areas of extracted samples with those of unextracted standards.

AnalyteLow QC Recovery (%)Medium QC Recovery (%)High QC Recovery (%)
Pranlukast> 80%> 85%> 85%
Internal Standard> 80%> 80%> 80%

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation Steps cluster_hplc HPLC Analysis Steps start Start sample_prep Sample Preparation start->sample_prep plasma_aliquot 500 µL Plasma sample_prep->plasma_aliquot add_is Add 50 µL Internal Standard plasma_aliquot->add_is plasma_aliquot->add_is add_mtbe Add 3 mL MTBE add_is->add_mtbe add_is->add_mtbe vortex_mix Vortex (5 min) add_mtbe->vortex_mix add_mtbe->vortex_mix centrifuge Centrifuge (4000 rpm, 10 min) vortex_mix->centrifuge vortex_mix->centrifuge extract_supernatant Transfer Organic Layer centrifuge->extract_supernatant centrifuge->extract_supernatant evaporate Evaporate to Dryness extract_supernatant->evaporate extract_supernatant->evaporate reconstitute Reconstitute in 200 µL Mobile Phase evaporate->reconstitute evaporate->reconstitute hplc_analysis HPLC Analysis inject Inject 20 µL into HPLC reconstitute->inject hplc_analysis->inject data_acquisition Data Acquisition & Processing inject->data_acquisition inject->data_acquisition end End data_acquisition->end

Caption: Workflow for Pranlukast Quantification in Plasma.

Conclusion

The described HPLC method is simple, rapid, and reliable for the determination of pranlukast in human plasma. The validation results demonstrate that the method has good linearity, accuracy, and precision, making it suitable for pharmacokinetic and bioequivalence studies of pranlukast.

Troubleshooting & Optimization

Technical Support Center: Pranlukast Solubility for In vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for working with Pranlukast, focusing on overcoming its solubility challenges in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of Pranlukast?

A1: Pranlukast is a poorly water-soluble compound. Its water solubility is approximately 0.0032 mg/mL or 0.36 µg/mL. This low solubility necessitates the use of organic solvents or other solubilization techniques for most in vitro applications.

Q2: Which organic solvent is most commonly used to prepare a Pranlukast stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing Pranlukast stock solutions. It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility.

Q3: What is the maximum concentration for a Pranlukast stock solution in DMSO?

A3: Pranlukast can be dissolved in DMSO at concentrations up to 48 mg/mL (99.68 mM). However, for practical laboratory use, preparing a stock solution in the range of 10-25 mg/mL is often sufficient and helps prevent precipitation during storage or dilution.

Q4: My Pranlukast is precipitating when I add it to my cell culture medium. Why is this happening and what can I do?

A4: Precipitation occurs when the concentration of Pranlukast, or its organic solvent (like DMSO), exceeds its solubility limit in the aqueous culture medium. To prevent this:

  • Lower the final DMSO concentration: Ensure the final concentration of DMSO in your culture medium is well below 1%, and ideally at or below 0.1%, to minimize solvent-induced cytotoxicity and precipitation.

  • Use a multi-step dilution: Instead of adding the highly concentrated DMSO stock directly to the medium, perform one or more intermediate dilutions in a serum-free medium or phosphate-buffered saline (PBS).

  • Increase mixing: Add the Pranlukast solution to the medium drop-wise while gently vortexing or swirling to facilitate rapid dispersal.

  • Consider alternative formulations: For persistent issues, explore co-solvent systems or the use of surfactants.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Cloudiness or precipitate in stock solution The solubility limit in the chosen solvent has been exceeded. The solvent may have absorbed moisture (especially DMSO).Gently warm the solution (e.g., in a 37°C water bath) and/or sonicate to aid dissolution. If precipitation persists, the solution is likely oversaturated. Prepare a new, less concentrated stock solution using fresh, anhydrous DMSO.
Precipitate forms immediately upon dilution in aqueous buffer or media "Salting out" effect. The highly concentrated drug solution is unable to disperse quickly enough in the aqueous environment.Perform a serial dilution. First, dilute the DMSO stock into a smaller volume of serum-free media or PBS before adding it to the final culture volume. Ensure rapid mixing during dilution.
Precipitate appears in the culture plate after incubation The drug is unstable in the culture medium over time, or the final concentration is too high for long-term solubility. Components in the media (e.g., proteins in fetal bovine serum) may be causing the drug to fall out of solution.Lower the final concentration of Pranlukast in your experiment if possible. Reduce the final DMSO percentage. Test the stability of your working solution by incubating it under the same conditions (37°C, 5% CO2) without cells and observing for precipitation.
Inconsistent experimental results Incomplete dissolution of the stock solution or precipitation in the final working solution.Always ensure your stock solution is completely clear before making dilutions. Visually inspect culture wells for any signs of precipitation before and after adding cells.

Quantitative Data Summary

Table 1: Solubility of Pranlukast in Various Solvents
SolventConcentrationMolar EquivalentReference
Water0.0032 mg/mL~6.6 µM
DMSOup to 48 mg/mL99.68 mM
1-Butanol26.39 x 10⁻⁵ (mole fraction at 323.15 K)-
Ethanol6.18 x 10⁻⁵ (mole fraction at 323.15 K)-
Methanol3.96 x 10⁻⁵ (mole fraction at 323.15 K)-
Table 2: Example Co-Solvent Formulations for Improved Solubility
Formulation Components (v/v)Final Pranlukast ConcentrationSolution AppearanceUse CaseReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.75 mg/mLSuspended SolutionIn vivo (Oral/IP injection)
10% DMSO, 90% Corn Oil≥ 2.75 mg/mLClear SolutionIn vivo

Experimental Protocols

Protocol 1: Preparation of a 20 mM Pranlukast Stock Solution in DMSO

Materials:

  • Pranlukast powder (MW: 481.5 g/mol )

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance and appropriate weighing tools

Methodology:

  • Calculation: Determine the mass of Pranlukast needed. For 1 mL of a 20 mM stock solution:

    • Mass (mg) = 20 mmol/L * 1 L/1000 mL * 481.5 g/mol * 1000 mg/g * 1 mL = 9.63 mg

  • Weighing: Carefully weigh out 9.63 mg of Pranlukast powder and place it into a sterile vial.

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial.

  • Mixing: Cap the vial securely and vortex thoroughly. If needed, gently warm the solution at 37°C or place it in an ultrasonic bath for short intervals until the powder is completely dissolved and the solution is clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability (up to 1-2 years).

Protocol 2: Preparation of a 10 µM Working Solution for Cell Culture

Materials:

  • 20 mM Pranlukast stock solution in DMSO (from Protocol 1)

  • Sterile, serum-free cell culture medium or PBS

  • Complete cell culture medium (containing serum, if applicable)

  • Sterile polypropylene tubes

Methodology:

  • Intermediate Dilution (1:100):

    • Thaw an aliquot of the 20 mM Pranlukast stock solution.

    • Add 2 µL of the 20 mM stock to 198 µL of serum-free medium in a sterile tube.

    • Mix well by pipetting or gentle vortexing. This results in a 200 µM intermediate solution.

  • Final Dilution (1:20):

    • Determine

Pranlukast Stability in Cell Culture Media: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of Pranlukast in various cell culture media. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known stability of Pranlukast in aqueous solutions?

A1: Pranlukast hydrate has been shown to be labile under alkaline conditions, with significant degradation observed.[1][2][3] It is also susceptible to degradation in its liquid state when exposed to light (photolytic degradation).[1][2][3] Conversely, it is relatively stable in acidic, peroxide, and thermal conditions when in a solid state.[1][2][3]

Q2: How should I prepare a stock solution of Pranlukast for cell culture experiments?

A2: Pranlukast is sparingly soluble in water but can be dissolved in DMSO to prepare a concentrated stock solution.[4] It is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO to minimize degradation from moisture.[4] For working solutions, the DMSO stock can be further diluted in cell culture media. It is crucial to ensure the final DMSO concentration in the culture is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q3: Is Pranlukast stable in common cell culture media like DMEM, RPMI-1640, or MEM?

Q4: What are the primary signaling pathways modulated by Pranlukast?

A4: Pranlukast is a selective antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1).[4][5] By blocking this receptor, it inhibits the downstream signaling cascades initiated by cysteinyl leukotrienes (LTC4, LTD4, LTE4). This primarily involves the inhibition of Gq/11 protein signaling, which leads to a reduction in intracellular calcium mobilization. Pranlukast has also been reported to inhibit NF-kappa B activation.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent or weaker than expected biological activity of Pranlukast. Degradation of Pranlukast in stock or working solutions. 1. Prepare fresh stock solutions in anhydrous DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. 2. Prepare working dilutions in cell culture medium immediately before use. 3. Protect stock and working solutions from light.
Degradation of Pranlukast in the cell culture medium during the experiment. 1. Minimize the incubation time of Pranlukast with the cells as much as the experimental design allows. 2. Consider replenishing the medium with fresh Pranlukast for long-term experiments (e.g., >24 hours). 3. Perform a stability test of Pranlukast in your specific cell culture medium under your experimental conditions (see Experimental Protocols section).
High background or off-target effects observed. Presence of degradation products with biological activity. 1. Confirm the purity of the Pranlukast stock solution using HPLC. 2. If degradation is suspected, purify the Pranlukast sample or obtain a new, high-purity lot.
Precipitation of Pranlukast in the cell culture medium. Poor solubility at the working concentration. 1. Ensure the final DMSO concentration is sufficient to maintain solubility, but remains non-toxic to the cells. 2. Visually inspect the medium for any precipitates after adding the Pranlukast working solution. 3. Consider using a different solvent for the initial stock solution if DMSO is problematic, though its compatibility and Pranlukast's solubility in alternatives should be verified.

Summary of Pranlukast Stability Data

Condition Stability Degradation (%) Reference
Alkaline (0.1 N NaOH) Labile62.48%[1][3]
Photolytic (liquid state) Labile7.67%[1][3]
Acidic StableNot significant[1][3]
Peroxide StableNot significant[1][3]
Photolytic (solid state) StableNot significant[1][3]
Thermal StableNot significant[1][3]

Experimental Protocols

Protocol: Assessing Pranlukast Stability in Cell Culture Medium using HPLC

This protocol provides a general framework for determining the stability of Pranlukast in a specific cell culture medium over time.

1. Materials:

  • Pranlukast
  • Anhydrous DMSO
  • Cell culture medium of interest (e.g., DMEM, RPMI-1640)
  • HPLC system with UV detector
  • C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm)
  • Acetonitrile (HPLC grade)
  • Ammonium acetate buffer (pH 5) or 0.1% Glacial Acetic Acid (HPLC grade)
  • Sterile microcentrifuge tubes

2. Procedure:

  • Prepare a 10 mM stock solution of Pranlukast in anhydrous DMSO.
  • Prepare the working solution: Dilute the Pranlukast stock solution in the desired cell culture medium to the final experimental concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.
  • Incubation: Incubate the Pranlukast-containing medium at 37°C in a cell culture incubator.
  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect an aliquot (e.g., 100 µL) of the medium.
  • Sample Preparation: Immediately after collection, mix the aliquot with an equal volume of acetonitrile to precipitate proteins and halt further degradation. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitates.
  • HPLC Analysis:
  • Transfer the supernatant to an HPLC vial.
  • Inject a suitable volume (e.g., 20 µL) onto the HPLC system.
  • Use a mobile phase suitable for Pranlukast separation, such as a gradient of acetonitrile and ammonium acetate buffer (pH 5) or acetonitrile and 0.1% glacial acetic acid.[1][2]
  • Set the UV detector to a wavelength appropriate for Pranlukast detection (e.g., 230 nm or 262 nm).[1][2]
  • Data Analysis:
  • Quantify the peak area of the intact Pranlukast at each time point.
  • Calculate the percentage of Pranlukast remaining at each time point relative to the 0-hour time point.
  • Plot the percentage of remaining Pranlukast against time to determine its stability profile.

Visualizations

Pranlukast_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Pranlukast Stock Solution (DMSO) working Prepare Working Solution in Cell Culture Medium stock->working incubate Incubate at 37°C working->incubate sample Collect Aliquots at Time Points incubate->sample prepare Sample Preparation (Acetonitrile Precipitation) sample->prepare hplc HPLC Analysis prepare->hplc data Data Analysis (% Remaining vs. Time) hplc->data

Caption: Experimental workflow for assessing Pranlukast stability.

CysLT1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) CysLT1R CysLT1 Receptor (GPCR) CysLTs->CysLT1R Activates Pranlukast Pranlukast Pranlukast->CysLT1R Inhibits NFkB_I IKB-NF-kB (Inactive) Pranlukast->NFkB_I Inhibits Activation Gq11 Gq/11 Protein CysLT1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC PKC->NFkB_I Phosphorylates IKB NFkB_A NF-kB (Active) NFkB_I->NFkB_A IKB Degradation Transcription Gene Transcription (Inflammation, etc.) NFkB_A->Transcription Translocates to Nucleus

Caption: Pranlukast's mechanism of action via the CysLT1 receptor pathway.

References

Troubleshooting Pranlukast precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting and preventing the precipitation of Pranlukast in aqueous solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: Why does my Pranlukast precipitate out of solution?

A1: Pranlukast is a poorly water-soluble compound, with an aqueous solubility of approximately 0.0032 mg/mL. Precipitation is a common issue and can be influenced by several factors:

  • pH: Pranlukast contains a tetrazole group with a pKa value around 5. Its solubility is highly pH-dependent and is extremely low in acidic conditions.

  • Solvent System: The choice of solvent and the concentration of Pranlukast are critical. Direct dissolution in purely aqueous buffers is often unsuccessful.

  • Temperature: Changes in temperature can affect solubility and may lead to precipitation.

  • Nucleation: The presence of impurities or undissolved microparticles can act as nucleation sites, initiating precipitation.

Q2: What is the recommended solvent for preparing Pranlukast stock solutions?

A2: Due to its low aqueous solubility, a water-miscible organic solvent is recommended for preparing concentrated stock solutions. Dimethyl sulfoxide (DMSO) is commonly used. For a 10 mM stock solution, you can dissolve Pranlukast in DMSO. Always use fresh, high-quality DMSO as absorbed moisture can reduce solubility.

Q3: How can I prevent Pranlukast from precipitating when I dilute my stock solution into an aqueous buffer?

A3: To prevent precipitation upon dilution, several strategies can be employed:

  • Use of Co-solvents and Surfactants: A common method involves a multi-step dilution process using co-solvents and surfactants. For example, a stock solution in DMSO can be first diluted with PEG300 and Tween-80 before the final addition of an aqueous saline solution.

  • Inclusion of Polymers: Hydrophilic polymers can act as precipitation inhibitors. Hydroxypropylmethyl cellulose (HPMC) and Polyvinylpyrrolidone (PVP) have been shown to improve the solubility and dissolution rate of Pranlukast.

  • pH Control: Maintaining the pH of the final aqueous solution above the pKa of Pranlukast's acidic functional groups can help maintain its solubility.

  • Preparation of Solid Dispersions: For oral formulations, preparing a solid dispersion of Pranlukast with a carrier polymer can enhance its dissolution in aqueous media.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation upon addition of stock solution to aqueous buffer Rapid change in solvent polarity. Exceeding the solubility limit in the final buffer.1. Decrease the final concentration of Pranlukast. 2. Use a formulation with co-solvents and surfactants (see Protocol 1). 3. Slowly add the stock solution to the vigorously stirring buffer.
Cloudiness or precipitation observed over time Slow nucleation and crystal growth. Temperature fluctuations.1. Incorporate a precipitation inhibitor like HPMC or PVP into your aqueous solution. 2. Store the solution at a constant, controlled temperature. 3. Filter the final solution through a 0.22 µm filter to remove any potential nucleation sites.
Inconsistent results in bioassays Variable precipitation leading to inconsistent effective concentrations.1. Visually inspect your solutions for any signs of precipitation before each experiment. 2. Prepare fresh solutions for each experiment. 3. Validate your formulation by measuring the concentration of dissolved Pranlukast.

Quantitative Data Summary

Table 1: Solubility of Pranlukast in Various Media

Solvent/Medium Solubility Reference
Water0.0032 mg/mL
1% (w/w) HPMC aqueous solution87.58 µg/mL
pH 6.8 dissolution medium< 10 µg/mL
DMSO11 mg/mL (22.84 mM) to 48 mg/mL (99.68 mM)
EthanolInsoluble

Experimental Protocols

Protocol 1: Preparation of a Pranlukast Working Solution for In Vitro/In Vivo Studies

This protocol is adapted from a method for preparing a suspended solution suitable for oral and intraperitoneal injection.

Materials:

  • Pranlukast

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl in ddH₂O)

Procedure:

  • Prepare a concentrated stock solution of Pranlukast in DMSO. For example, prepare a 27.5 mg/mL stock solution.

  • In a separate tube, add 400 µL of PEG300.

  • To the PEG300, add 100 µL of the Pranlukast/DMSO stock solution and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until a clear solution is obtained.

  • Finally, add 450 µL of saline to the mixture to reach a final volume of 1 mL. This will result in a final Pranlukast concentration of 2.75 mg/mL.

Visualizations

Diagram 1: Experimental Workflow for Pranlukast Solution Preparation

Technical Support Center: Cell Viability Assay Considerations with Pranlukast Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Pranlukast in cell viability assays. Pranlukast, a cysteinyl leukotriene receptor 1 (CysLT1) antagonist, can present unique challenges in these experimental setups due to its mechanism of action and potential off-target effects. This guide offers detailed methodologies and solutions to common problems to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Pranlukast?

Pranlukast is a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1][2] By blocking this receptor, it inhibits the inflammatory effects of cysteinyl leukotrienes, which are involved in conditions like asthma and allergic rhinitis.[1][2] This action prevents airway edema, smooth muscle contraction, and mucus secretion.[1][2]

Q2: Can Pranlukast interfere with the readings of my cell viability assay?

Yes, Pranlukast has intrinsic fluorescence properties, with an excitation maximum at approximately 286 nm and an emission maximum at around 418 nm.[1] This can interfere with fluorescence-based cell viability assays that use similar wavelengths. Additionally, its chemical structure may lead to non-specific interactions with assay reagents. It is crucial to include proper controls to account for these potential interferences.

Q3: Are there any known off-target effects of Pranlukast that could influence cell viability?

Yes, research has shown that Pranlukast can have off-target effects that may impact cell viability. These include the inhibition of volume-regulated anion channels (VRACs) and P2Y purinergic receptors.[2][3][4] Inhibition of these channels and receptors can disrupt cellular homeostasis, including ion balance and calcium signaling, which can, in turn, affect cell viability and confound assay results.[3]

Q4: How does Pranlukast's effect on mitochondrial function potentially impact tetrazolium-based assays like MTT?

While direct studies on Pranlukast are limited, a related CysLT1 receptor antagonist, montelukast, has been shown to promote mitochondrial biogenesis.[5][] Assays like MTT, XTT, and WST-1 rely on the reduction of a tetrazolium salt by mitochondrial dehydrogenases to produce a colored formazan product.[3] If Pranlukast alters mitochondrial activity, it could lead to an over- or underestimation of cell viability.

Q5: What is the recommended solvent and storage condition for Pranlukast?

Pranlukast is soluble in dimethyl sulfoxide (DMSO). Stock solutions in DMSO can be stored at -20°C for up to a month. It is important to minimize freeze-thaw cycles and to ensure the final DMSO concentration in your cell culture medium is low (typically <0.5%) and consistent across all wells, including controls, to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High background in fluorescence-based assays (e.g., Resazurin, Calcein-AM) Pranlukast's intrinsic fluorescence interferes with the assay's emission wavelength.[1]1. Run a "Pranlukast-only" control: Prepare wells with culture medium and Pranlukast at the same concentrations used in the experiment, but without cells. Subtract the average fluorescence of these wells from your experimental readings.2. Use a different assay: Switch to a colorimetric (e.g., MTT, SRB) or luminescence-based (e.g., CellTiter-Glo) assay that is less susceptible to fluorescence interference.
Inconsistent or non-reproducible results in MTT or similar tetrazolium assays 1. Pranlukast alters mitochondrial activity: Pranlukast may be affecting mitochondrial function, leading to a change in the rate of formazan production that is independent of cell number.[5][]2. Direct reduction of MTT: The chemical properties of Pranlukast might directly reduce the tetrazolium salt, leading to a false-positive signal.1. Validate with a non-metabolic assay: Use an assay that measures a different viability parameter, such as membrane integrity (e.g., LDH release or Trypan Blue exclusion) or total protein content (e.g., SRB assay), to confirm your results.2. Run a cell-free control: Incubate Pranlukast with the MTT reagent in cell-free medium to check for direct chemical reduction.
Observed cytotoxicity at unexpectedly low concentrations Off-target effects: Pranlukast's inhibition of VRACs or P2Y receptors could be inducing cytotoxicity in your specific cell line.[2][3][4]1. Consult the literature: Check if your cell line is known to be sensitive to disruptions in ion transport or purinergic signaling.2. Use a lower concentration range: If the goal is to study the effects of CysLT1 receptor antagonism, use concentrations of Pranlukast that are selective for this target and below the IC50 for its off-target effects.
Poor solubility or precipitation of Pranlukast in culture medium Pranlukast is a lipophilic compound and may have limited solubility in aqueous media, especially at higher concentrations.1. Optimize stock solution concentration: Prepare a higher concentration stock in DMSO to minimize the volume added to the culture medium.2. Pre-dilute in serum-free medium: Before adding to the wells, pre-dilute the Pranlukast stock in a small volume of serum-free medium and vortex gently.3. Visually inspect wells: After adding Pranlukast, inspect the wells under a microscope for any signs of precipitation.

Experimental Protocols

MTT Cell Viability Assay with Pranlukast Treatment

This protocol is designed to assess cell viability by measuring the metabolic activity of cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Pranlukast stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Pranlukast Treatment:

    • Prepare serial dilutions of Pranlukast in complete culture medium.

    • Include the following controls:

      • Vehicle Control: Medium with the same final concentration of DMSO as the highest Pranlukast concentration.

      • Untreated Control: Medium only.

      • Medium Blank: Medium without cells.

    • Remove the old medium from the cells and add the Pranlukast dilutions and controls.

    • Incubate for the desired treatment period (e.g., 24, 48, 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.

    • Shake the plate gently for 15 minutes to ensure complete solubilization.

  • Absorbance Reading:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to reduce background noise.

  • Data Analysis:

    • Subtract the absorbance of the medium blank from all other readings.

    • Calculate cell viability as a percentage of the vehicle control:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

Sulforhodamine B (SRB) Assay with Pranlukast Treatment

This protocol measures cell viability based on the total protein content of the cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Pranlukast stock solution (in DMSO)

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Cell Fixation:

    • After the treatment period, gently add 100 µL of cold 10% TCA to each well.

    • Incubate at 4°C for 1 hour.

  • Washing:

    • Carefully remove the supernatant.

    • Wash the plate five times with deionized water.

    • Allow the plate to air dry completely.

  • SRB Staining:

    • Add 100 µL of SRB solution to each well.

    • Incubate at room temperature for 30 minutes.

  • Washing:

    • Quickly wash the plate five times with 1% acetic acid to remove unbound dye.

    • Allow the plate to air dry completely.

  • Dye Solubilization:

    • Add 200 µL of 10 mM Tris-base solution to each well.

    • Shake the plate for 5 minutes to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Similar to the MTT assay, calculate cell viability as a percentage of the vehicle control.

Pranlukast Signaling and Assay Interactions

Pranlukast's On-Target and Off-Target Effects

pranlukast_pathways Pranlukast Signaling Interactions Pranlukast Pranlukast CysLT1R CysLT1 Receptor Pranlukast->CysLT1R Antagonizes VRAC Volume-Regulated Anion Channel (VRAC) Pranlukast->VRAC Inhibits (Off-target) P2Y P2Y Receptors Pranlukast->P2Y Inhibits (Off-target) Inflammation Inflammatory Response (e.g., Ca2+ mobilization) CysLT1R->Inflammation Mediates Ion_Homeostasis Ion Homeostasis VRAC->Ion_Homeostasis Regulates Calcium_Signaling Intracellular Ca2+ Signaling P2Y->Calcium_Signaling Modulates

Caption: On- and off-target signaling of Pranlukast.

Troubleshooting Workflow for Pranlukast in Viability Assays

troubleshooting_workflow Troubleshooting Pranlukast in Viability Assays start Inconsistent Results check_interference Assay Type? start->check_interference fluorescence_assay Fluorescence-based check_interference->fluorescence_assay Fluorescence metabolic_assay Metabolic (e.g., MTT) check_interference->metabolic_assay Metabolic other_assay Other check_interference->other_assay Other run_controls_fluor Run 'Pranlukast-only' control and subtract background fluorescence_assay->run_controls_fluor validate_non_metabolic Validate with non-metabolic assay (e.g., SRB, LDH) metabolic_assay->validate_non_metabolic check_off_target Consider off-target effects (VRAC, P2Y inhibition) other_assay->check_off_target run_controls_fluor->validate_non_metabolic end Reliable Data run_controls_fluor->end validate_non_metabolic->check_off_target validate_non_metabolic->end optimize_protocol Optimize Pranlukast concentration and incubation time check_off_target->optimize_protocol optimize_protocol->end

Caption: Logical steps for troubleshooting assay issues.

Experimental Workflow for a Cell Viability Assay

experimental_workflow General Workflow for Viability Assays seed Seed Cells (96-well plate) incubate1 Incubate (24h) seed->incubate1 treat Treat with Pranlukast and Controls incubate1->treat incubate2 Incubate (e.g., 24-72h) treat->incubate2 add_reagent Add Assay Reagent (e.g., MTT, SRB) incubate2->add_reagent incubate3 Incubate (as per protocol) add_reagent->incubate3 read_plate Read Plate (Absorbance/Fluorescence) incubate3->read_plate analyze Analyze Data read_plate->analyze

Caption: Standard procedure for a plate-based assay.

References

Validation & Comparative

A Head-to-Head Comparison of Pranlukast and Other Leukotriene Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of Pranlukast and other key leukotriene antagonists—Montelukast, Zafirlukast, and the 5-lipoxygenase inhibitor, Zileuton. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data on efficacy, safety, pharmacokinetics, and mechanism of action to facilitate informed decisions in respiratory and inflammatory disease research.

Introduction to Leukotriene Modulators

Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid, playing a crucial role in the pathophysiology of asthma and allergic rhinitis. They induce bronchoconstriction, increase mucus secretion, enhance vascular permeability, and promote the recruitment of inflammatory cells.[1][2] Leukotriene modulators are broadly classified into two groups: cysteinyl-leukotriene type 1 (CysLT1) receptor antagonists and 5-lipoxygenase (5-LOX) inhibitors.

Pranlukast, Montelukast, and Zafirlukast are selective, competitive antagonists of the CysLT1 receptor, blocking the effects of cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[2][3][4] In contrast, Zileuton inhibits the 5-lipoxygenase enzyme, thereby preventing the synthesis of all leukotrienes, including both cysteinyl leukotrienes and LTB4, a potent neutrophil chemoattractant.[5]

Mechanism of Action: A Signaling Pathway Overview

The leukotriene signaling pathway begins with the release of arachidonic acid from the cell membrane, which is then acted upon by 5-lipoxygenase. This initiates a cascade that produces various leukotrienes, which then bind to their respective receptors to elicit a pro-inflammatory response. The diagram below illustrates this pathway and the points of intervention for different leukotriene antagonists.

Leukotriene_Pathway cluster_synthesis Leukotriene Synthesis cluster_signaling Cellular Signaling Arachidonic_Acid Arachidonic Acid (from cell membrane) 5-LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->5-LOX LTA4 Leukotriene A4 (LTA4) 5-LOX->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4 Hydrolase LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTC4 Synthase LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 Zileuton Zileuton Zileuton->5-LOX Inhibition CysLT1R CysLT1 Receptor Inflammatory_Response Inflammatory Response (Bronchoconstriction, Edema, etc.) CysLT1R->Inflammatory_Response Activation CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) CysLTs->CysLT1R Binding Pranlukast Pranlukast Pranlukast->CysLT1R Antagonism Montelukast Montelukast Montelukast->CysLT1R Antagonism Zafirlukast Zafirlukast Zafirlukast->CysLT1R Antagonism

Figure 1: Leukotriene Synthesis and Signaling Pathway Intervention Points.

Comparative Efficacy: Clinical Trial Data

While extensive head-to-head clinical trials with detailed published data are limited, the available evidence suggests comparable efficacy among the CysLT1 receptor antagonists for the treatment of asthma and allergic rhinitis.

Asthma
Drug Dosage Key Efficacy Findings in Asthma
Pranlukast 450 mg/dayEfficacy comparable to other CysLT1 antagonists.
Montelukast 10 mg once daily (adults)Significant improvement in FEV1 and asthma control parameters.[1]
Zafirlukast 20 mg twice dailySignificant improvement in FEV1 and reduction in daytime asthma symptoms.[1][6]
Zileuton 600 mg four times dailyEffective in improving lung function and reducing asthma symptoms.
Allergic Rhinitis

In the treatment of seasonal allergic rhinitis, a double-blind, non-inferiority study found that Montelukast (5mg and 10mg) was non-inferior to Pranlukast (450mg/day) in improving composite nasal symptom scores.[7] Both treatments showed significant improvements from baseline in daytime and nighttime nasal symptoms.[7] Another study comparing Montelukast to the antihistamine cetirizine in children with perennial allergic rhinitis found both to be significantly more effective than placebo in improving total symptom scores and nasal airway resistance.[3] Montelukast was noted to be significantly superior to cetirizine in improving night sleep quality.[3]

Drug Dosage Key Efficacy Findings in Allergic Rhinitis
Pranlukast 450 mg/daySignificant improvement in nasal symptom scores.[7]
Montelukast 10 mg once dailyNon-inferior to Pranlukast; significant improvement in daytime and nighttime nasal symptoms.[7][8]

Pharmacokinetic Profiles

The pharmacokinetic properties of these agents influence their dosing frequency and potential for drug interactions. Montelukast's once-daily dosing may offer a compliance advantage over the twice-daily regimen of Pranlukast and Zafirlukast, and the four-times-daily dosing of Zileuton.

Parameter Pranlukast Montelukast Zafirlukast Zileuton
Tmax (hours) 2 - 6[9]~3.7[10]~3[5][11]~1.7
Half-life (hours) Longer with repeated dosing[9]~2.6 - 5.5[2][10]~10[5][11]Not specified
Bioavailability Influenced by time of dosing[9]~64%[2]Reduced by ~40% with food[5][11]Not specified
Protein Binding Not specified>99%[2]>99%[5][11]93%
Metabolism Not specifiedHepatic (CYP3A4, 2C9)[2]Hepatic (CYP2C9)[5][11]Hepatic (CYP1A2, 2C9, 3A4)
Excretion Not specifiedBiliary[2]Feces (~90%), Urine (<10%)[5][11]Not specified

Safety and Tolerability

Overall, leukotriene antagonists are generally well-tolerated. However, there are differences in their adverse event profiles.

Adverse Event Category Pranlukast Montelukast Zafirlukast Zileuton
Gastrointestinal Common[12]Common[12]ReportedReported
Neuropsychiatric Less frequent than Montelukast[12]Agitation, bad dreams, anxiety, depression, insomnia reported more frequently than with Pranlukast[12]Less data availableHeadache reported
Hepatic Less data availableRare reports of cholestatic hepatitisPotential for elevated liver enzymes[5][11]Risk of hepatotoxicity, requiring liver function monitoring

Experimental Protocols

CysLT1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the CysLT1 receptor.

Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Cell_Membranes Prepare cell membranes expressing CysLT1 receptors (e.g., from U937 cells) Incubate Incubate membranes with [3H]-Pranlukast and test compounds Cell_Membranes->Incubate Radioligand Prepare [3H]-Pranlukast (radioligand) solution Radioligand->Incubate Test_Compounds Prepare serial dilutions of test compounds Test_Compounds->Incubate Filter Separate bound from free radioligand by rapid vacuum filtration Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Quantify bound radioactivity using liquid scintillation counting Wash->Count Calculate_Ki Calculate Ki values from competition binding curves Count->Calculate_Ki

Figure 2: Workflow for a CysLT1 Receptor Binding Assay.

Detailed Methodology:

  • Membrane Preparation: Human monocytic U937 cells are cultured and differentiated with DMSO to induce CysLT1 receptor expression. Cells are harvested, homogenized, and centrifuged to isolate the cell membrane fraction.

  • Binding Assay: In a 96-well plate, incubate cell membranes with a fixed concentration of [3H]-Pranlukast and varying concentrations of the unlabeled competitor drug (Pranlukast, Montelukast, etc.).

  • Incubation: Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate membrane-bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to minimize non-specific binding.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 (concentration of competitor that inhibits 50% of specific binding) and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This assay measures the ability of leukotriene antagonists to inhibit agonist-induced increases in intracellular calcium.

Detailed Methodology:

  • Cell Culture and Dye Loading: Culture U937 cells and differentiate with DMSO. Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM, by incubating them in a buffer containing the dye.[13][14]

  • Antagonist Pre-incubation: Pre-incubate the dye-loaded cells with varying concentrations of the leukotriene antagonist (Pranlukast, Montelukast, etc.) for a specified time.

  • Agonist Stimulation: Stimulate the cells with a CysLT1 receptor agonist, such as LTD4.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorometric imaging plate reader or a fluorescence microscope. The ratio of fluorescence at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) is used to determine the intracellular calcium concentration.

  • Data Analysis: Determine the inhibitory effect of the antagonist by comparing the agonist-induced calcium response in the presence and absence of the antagonist. Calculate the IC50 value for each antagonist.

Ovalbumin-Induced Asthma Mouse Model

This in vivo model is used to evaluate the efficacy of anti-asthmatic drugs.

Detailed Methodology:

  • Sensitization: Sensitize BALB/c mice by intraperitoneal injection of ovalbumin (OVA) emulsified in an adjuvant like aluminum hydroxide on days 0 and 14.[15]

  • Drug Administration: Administer the leukotriene antagonist (e.g., Pranlukast, Montelukast) to the treatment group of mice, typically via oral gavage or intraperitoneal injection, for a specified period during the challenge phase.

  • Challenge: Challenge the sensitized mice with aerosolized OVA for a set duration on multiple consecutive days (e.g., days 28, 29, and 30) to induce an asthmatic response.[15]

  • Assessment of Airway Inflammation: 24-48 hours after the final challenge, collect bronchoalveolar lavage (BAL) fluid to analyze the number and type of inflammatory cells (e.g., eosinophils).

  • Histopathology: Perfuse and fix the lungs for histological analysis to assess airway inflammation, mucus production, and airway remodeling.

  • Measurement of Airway Hyperresponsiveness: Measure airway hyperresponsiveness to a bronchoconstrictor agent like methacholine using a whole-body plethysmograph.

  • Data Analysis: Compare the inflammatory parameters and airway hyperresponsiveness between the vehicle-treated and drug-treated groups to determine the efficacy of the leukotriene antagonist.

Conclusion

Pranlukast, Montelukast, and Zafirlukast demonstrate comparable efficacy as CysLT1 receptor antagonists in the management of asthma and allergic rhinitis. The choice between these agents in a clinical setting may be guided by dosing frequency and individual patient response. Zileuton offers a different therapeutic approach by inhibiting the synthesis of all leukotrienes, which may be advantageous in certain inflammatory conditions. For research and drug development, the selection of a specific leukotriene antagonist will depend on the experimental model and the specific scientific question being addressed. The experimental protocols provided in this guide offer a starting point for the in vitro and in vivo evaluation of these compounds.

References

Assessing the Specificity of Pranlukast for the CysLT1 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Pranlukast's specificity for the Cysteinyl Leukotriene 1 (CysLT1) receptor against other common antagonists, Montelukast and Zafirlukast. The information presented is supported by experimental data from peer-reviewed studies to assist researchers in making informed decisions for their drug development and research applications.

Cysteinyl leukotrienes (CysLTs) are potent lipid mediators that play a crucial role in the pathophysiology of inflammatory diseases, particularly asthma and allergic rhinitis. Their effects are mediated through two main G protein-coupled receptors, CysLT1 and CysLT2. The therapeutic efficacy of CysLT receptor antagonists, such as Pranlukast, is dependent on their high affinity and specificity for the CysLT1 receptor.

Comparative Analysis of Receptor Antagonists

Pranlukast, Montelukast, and Zafirlukast are all selective antagonists of the CysLT1 receptor. Their primary therapeutic action is to block the pro-inflammatory effects of CysLTs, such as bronchoconstriction and eosinophil recruitment, by preventing their binding to the CysLT1 receptor.

Quantitative Comparison of Receptor Binding and Functional Inhibition

The following table summarizes the available quantitative data on the binding affinities (IC50/Ki) and functional inhibition of Pranlukast, Montelukast, and Zafirlukast for both CysLT1 and CysLT2 receptors. A lower IC50 or Ki value indicates a higher binding affinity or inhibitory potency.

CompoundCysLT1 ReceptorCysLT2 ReceptorFold Selectivity (CysLT2/CysLT1)Reference
Pranlukast IC50: 0.8 nM--
Montelukast IC50: ~1-5 nMLow Affinity>1000
Zafirlukast IC50: 0.014 µM (14 nM)IC50: 58 µM~4143
Zafirlukast IC50: 1.7 nM--

Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions. The "-" indicates that specific data was not available in the cited sources.

The data clearly indicates that while all three compounds are potent antagonists of the CysLT1 receptor, Zafirlukast has been shown to have a significantly lower affinity for the CysLT2 receptor, demonstrating high specificity. While a specific IC50 for Pranlukast on the CysLT2 receptor was not found in the searched literature, it is widely characterized as a selective CysLT1 antagonist.

Experimental Methodologies

The assessment of receptor specificity and antagonist potency relies on a variety of in vitro assays. Below are detailed protocols for the key experiments cited in this guide.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of Pranlukast, Montelukast, and Zafirlukast for the CysLT1 and CysLT2 receptors.

Protocol:

  • Membrane Preparation: Membranes are prepared from cells expressing the human CysLT1 or CysLT2 receptor.

  • Incubation: The cell membranes are incubated with a constant concentration of a radiolabeled CysLT1/2 ligand (e.g., [3H]-LTD4) and varying concentrations of the antagonist (Pranlukast, Montelukast, or Zafirlukast).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the intracellular calcium release induced by an agonist, a key signaling event downstream of CysLT1 receptor activation.

Objective: To determine the functional potency (IC50) of Pranlukast, Montelukast, and Zafirlukast in inhibiting CysLT1 receptor-mediated signaling.

Protocol:

  • Cell Culture: Cells expressing the CysLT1 receptor are cultured in 96-well plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Antagonist Incubation: The cells are pre-incubated with varying concentrations of the antagonist.

  • Agonist Stimulation: The cells are then stimulated with a CysLT1 receptor agonist (e.g., LTD4).

  • Detection: The change in intracellular calcium concentration is measured by detecting the fluorescence signal using a plate reader.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced calcium mobilization (IC50) is determined.

Chemotaxis Assay

This assay assesses the ability of an antagonist to block the migration of inflammatory cells, such as eosinophils, towards a chemoattractant, a critical process in allergic inflammation mediated by the CysLT1 receptor.

Objective: To evaluate the efficacy of Pranlukast, Montelukast, and Zafirlukast in inhibiting CysLT1-mediated cell migration.

Protocol:

  • Cell Preparation: A suspension of inflammatory cells (e.g., eosinophils or a relevant cell line) is prepared.

  • Assay Setup: A chemotaxis chamber (e.g., a Boyden chamber) is used, with a porous membrane separating an upper and lower well. The lower well contains a CysLT1 agonist as a chemoattractant.

  • Antagonist Treatment: The cells in the upper well are pre-incubated with varying concentrations of the antagonist.

  • Incubation: The chamber is incubated to allow the cells to migrate through the membrane towards the chemoattractant.

  • Quantification: The number of cells that have migrated to the lower well is quantified, typically by cell counting or using a fluorescent dye.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the cell migration is determined.

Visualizing Key Pathways and Processes

To further clarify the mechanisms and experimental setups, the following diagrams are provided.

CysLT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) CysLT1R CysLT1 Receptor CysLTs->CysLT1R Binds & Activates Gq11 Gq/11 CysLT1R->Gq11 Activates Pranlukast Pranlukast Pranlukast->CysLT1R Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Increased Intracellular Ca2+ ER->Ca2_cyto Releases Ca2+ Ca2_ER Ca2+ Response Cellular Responses (Bronchoconstriction, Inflammation) Ca2_cyto->Response PKC->Response

Figure 1: CysLT1 Receptor Signaling Pathway and Pranlukast Inhibition.

Radioligand_Binding_Assay cluster_workflow Radioligand Binding Assay Workflow cluster_components Key Components start Start prep Prepare Cell Membranes with CysLT1 Receptors start->prep incubate Incubate Membranes with: - Radiolabeled Ligand ([3H]-LTD4) - Unlabeled Antagonist (Pranlukast) prep->incubate separate Separate Bound and Free Ligand (Filtration) incubate->separate detect Quantify Bound Radioactivity (Scintillation Counting) separate->detect analyze Determine IC50 and Ki Values detect->analyze end End analyze->end receptor CysLT1 Receptor radioligand [3H]-LTD4 radioligand->receptor Binds antagonist Pranlukast antagonist->receptor Competes Specificity_Comparison cluster_antagonists CysLT1 Receptor Antagonists cluster_receptors Cysteinyl Leukotriene Receptors Pranlukast Pranlukast CysLT1 CysLT1 Receptor Pranlukast->CysLT1 High Affinity (Potent Antagonist) CysLT2 CysLT2 Receptor Pranlukast->CysLT2 Low Affinity (Selective) Montelukast Montelukast Montelukast->CysLT1 High Affinity (Potent Antagonist) Montelukast->CysLT2 Very Low Affinity (Highly Selective) Zafirlukast Zafirlukast Zafirlukast->CysLT1 High Affinity (Potent Antagonist) Zafirlukast->CysLT2 Low Affinity (Highly Selective)

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AS-35
Reactant of Route 2
Reactant of Route 2
AS-35

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.